

Technical Whitepaper: Structural Analysis, Synthesis, and Applications of 5-Bromo-2-morpholinonitrobenzene

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Compound of Interest

Compound Name: 5-Bromo-2-morpholinonitrobenzene

Cat. No.: B1312515

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Executive Summary

In modern medicinal chemistry and drug discovery, bifunctional building blocks are critical for the rapid generation of structure-activity relationship (SAR) libraries. **5-Bromo-2-morpholinonitrobenzene** (also designated as 4-(4-bromo-2-nitrophenyl)morpholine) is a highly versatile intermediate. Featuring a 1,2,4-substitution pattern, this molecule provides orthogonal reactive handles—a reducible nitro group and a cross-coupling-ready bromide—making it an indispensable scaffold for synthesizing kinase inhibitors, epigenetic modulators, and novel heterocycles.

This guide provides an in-depth mechanistic analysis of its chemical properties, a self-validating protocol for its synthesis via Nucleophilic Aromatic Substitution (S_NAr), and methodologies for downstream derivatization.

Chemical Identity & Quantitative Data

Understanding the precise physicochemical parameters of **5-Bromo-2-morpholinonitrobenzene** is the first step in predicting its behavior in organic synthesis and chromatographic purification. The presence of the morpholine ring imparts moderate basicity and improves aqueous solubility compared to standard halogenated nitrobenzenes, while the nitro group significantly lowers the electron density of the central phenyl ring.

Table 1: Physicochemical Properties

Parameter	Data / Value
IUPAC Name	4-(4-bromo-2-nitrophenyl)morpholine
Common Synonym	5-Bromo-2-morpholinonitrobenzene
CAS Registry Number	90841-34-2
Molecular Formula	C ₁₀ H ₁₁ BrN ₂ O ₃
Exact Molecular Weight	287.11 g/mol
Appearance	Yellow to orange crystalline powder
Structural Features	Morpholine ring (C1), Nitro group (C2), Bromo group (C4)
Typical Storage	Inert atmosphere, room temperature, protect from light

Mechanistic Principles: The 1,2,4-Substitution Synergy

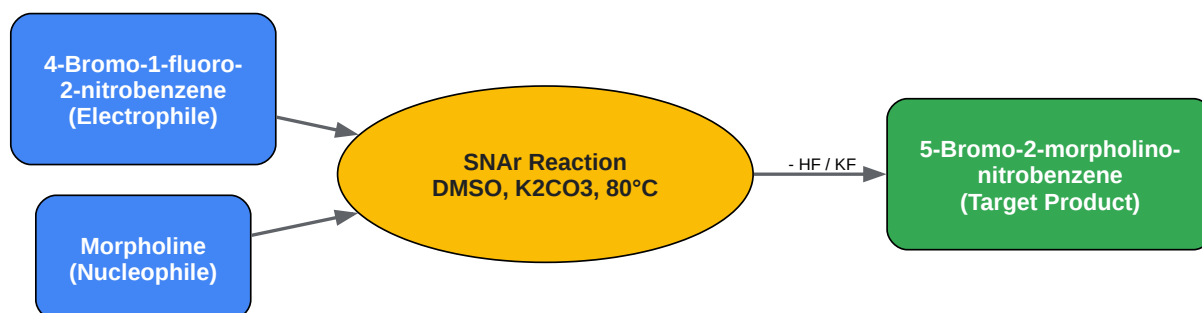
The strategic value of **5-Bromo-2-morpholinonitrobenzene** lies in its electronic topography.

- The Nitro Group (C2): Acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. During the synthesis of this compound, the nitro group heavily depletes electron density at the adjacent ortho-position, activating it for nucleophilic attack [1](#).
- The Morpholine Ring (C1): Introduces a tertiary amine character that can act as a hydrogen bond acceptor in biological targets (e.g., hinge-binding in kinases).

- The Bromo Group (C4): Positioned para to the morpholine ring, the bromine atom is insulated from the strongest deactivating effects of the nitro group. This ensures the C-Br bond remains highly reactive toward oxidative addition by Palladium(0) catalysts in downstream cross-coupling reactions [2](#).

Experimental Workflow: S_NAr Synthesis

The most efficient route to synthesize **5-Bromo-2-morpholinonitrobenzene** is via a Nucleophilic Aromatic Substitution (S_NAr) using 4-bromo-1-fluoro-2-nitrobenzene and morpholine.



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Fig 1: S_NAr synthesis workflow of **5-Bromo-2-morpholinonitrobenzene**.

Protocol A: S_NAr Synthesis

Causality & Reagent Selection: Fluorine is chosen as the leaving group over chlorine or bromine because the rate-determining step in S_NAr is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine's extreme electronegativity maximizes the electrophilicity of the C1 carbon. Dimethyl sulfoxide (DMSO) is utilized as a polar aprotic solvent because it heavily solvates the potassium cation of K₂CO₃, leaving the carbonate anion "naked" and highly basic to scavenge the HF byproduct. This prevents the protonation of morpholine, maintaining its nucleophilicity [3](#).

Step-by-Step Methodology:

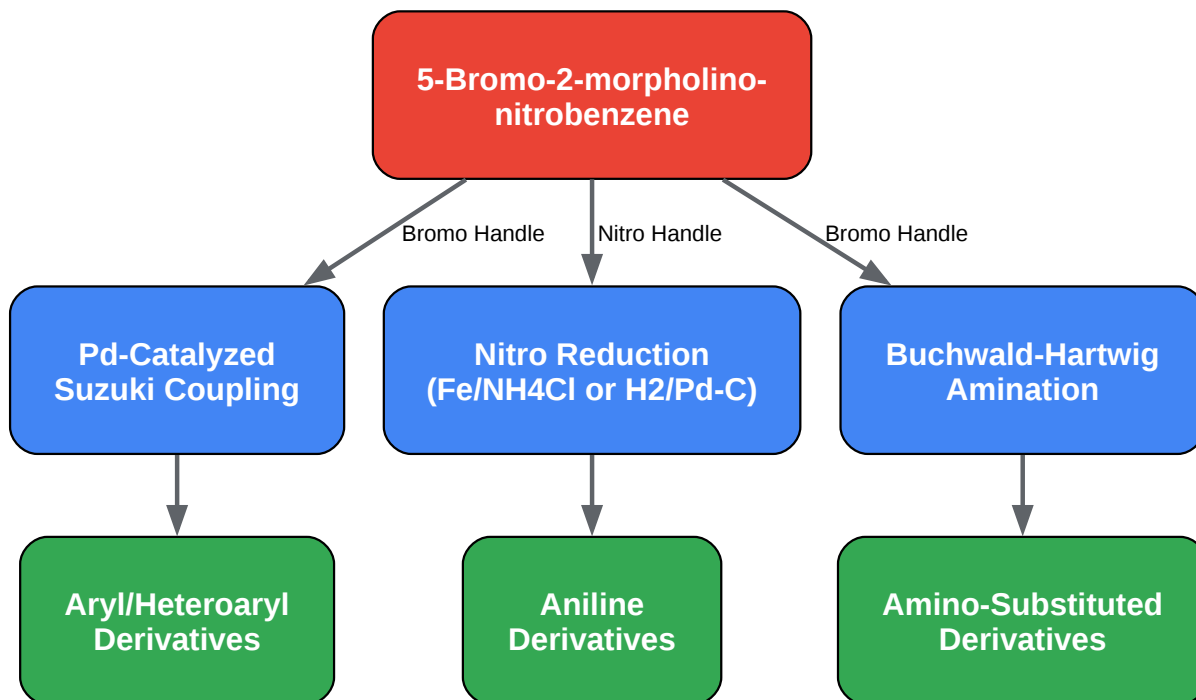
- Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1-fluoro-2-nitrobenzene (10.0 g, 45.4 mmol, 1.0 eq) and anhydrous K₂CO₃ (12.5 g, 90.8 mmol, 2.0 eq).
- Solvent Addition: Suspend the mixture in anhydrous DMSO (50 mL) under a nitrogen atmosphere.
- Nucleophile Addition: Add morpholine (4.75 g, 54.5 mmol, 1.2 eq) dropwise over 10 minutes at room temperature. An immediate color change to deep yellow/orange is typically observed.
- Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 2–3 hours.
- Workup: Cool the mixture to room temperature and pour it slowly into 300 mL of rapidly stirring ice-cold water. The hydrophobic product will precipitate as a vibrant yellow solid.
- Isolation: Filter the solid via a Büchner funnel, wash with copious amounts of cold distilled water (to remove residual DMSO and salts), and dry under a high vacuum at 45 °C overnight.

Self-Validating QC System:

- TLC: Run a TLC (Hexanes/EtOAc 3:1). The starting material (R_f ~ 0.7) should be completely consumed, replaced by a lower-running bright yellow spot (R_f ~ 0.4).
- LC-MS: Confirm the mass. The product should yield a strong signal at m/z 287.1 [M+H]⁺.
- ¹H NMR (CDCl₃): Look for the diagnostic morpholine multiplets at δ 3.05 (t, 4H, N-CH₂) and δ 3.85 (t, 4H, O-CH₂).

Downstream Utility: Orthogonal Functionalization

The true power of **5-Bromo-2-morpholinonitrobenzene** is its ability to undergo divergent synthesis. The bromide and nitro groups can be addressed independently without cross-reactivity.



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Fig 2: Divergent downstream derivatization pathways for drug discovery.

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality & Reagent Selection: To elaborate the core scaffold, the C-Br bond is subjected to Suzuki-Miyaura coupling. Pd(dppf)Cl₂ is an ideal pre-catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. A biphasic solvent system (1,4-Dioxane/Water, 4:1) is critical: Dioxane dissolves the organic substrates, while water dissolves the Na₂CO₃ base. The base is required to coordinate with the arylboronic acid, forming a reactive, electron-rich boronate complex that readily transmetalates with the Pd(II) intermediate [2](#).

Step-by-Step Methodology:

- Setup: In a microwave vial or Schlenk flask, combine **5-Bromo-2-morpholinonitrobenzene** (1.0 mmol, 1.0 eq), an arylboronic acid (1.2 mmol, 1.2 eq), and Na₂CO₃ (2.0 mmol, 2.0 eq).

- Solvent & Degassing: Add 1,4-Dioxane (4 mL) and H₂O (1 mL). Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) species.
- Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) and seal the vessel.
- Reaction: Heat the mixture at 90 °C for 4–6 hours.
- Workup & QC: Dilute with EtOAc and wash with brine. Dry the organic layer over Na₂SO₄. Validate completion via LC-MS (disappearance of m/z 287.1). Purify via silica gel chromatography.

(Note: Following the Suzuki coupling, the nitro group can be seamlessly reduced to an aniline using Fe/NH₄Cl in EtOH/H₂O, providing a nucleophilic amine handle for final drug assembly).

References

- Organic Process Research & Development. Double Heck Route to a Dibenzoxepine and Convergent Suzuki Cross-Coupling Strategy for the Synthesis of an MR Antagonist. ACS Publications. URL: [\[Link\]](#)
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